Product packaging for Dioctyl fumarate(Cat. No.:CAS No. 68610-90-2)

Dioctyl fumarate

Cat. No.: B7797477
CAS No.: 68610-90-2
M. Wt: 340.5 g/mol
InChI Key: TVWTZAGVNBPXHU-FOCLMDBBSA-N
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Description

Dioctyl fumarate is a useful research compound. Its molecular formula is C20H36O4 and its molecular weight is 340.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H36O4 B7797477 Dioctyl fumarate CAS No. 68610-90-2

Properties

IUPAC Name

dioctyl (E)-but-2-enedioate
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InChI

InChI=1S/C20H36O4/c1-3-5-7-9-11-13-17-23-19(21)15-16-20(22)24-18-14-12-10-8-6-4-2/h15-16H,3-14,17-18H2,1-2H3/b16-15+
Source PubChem
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InChI Key

TVWTZAGVNBPXHU-FOCLMDBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C=CC(=O)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CCCCCCCCOC(=O)/C=C/C(=O)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H36O4
Source PubChem
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DSSTOX Substance ID

DTXSID5062762
Record name Di-n-octyl fumarate
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Molecular Weight

340.5 g/mol
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Physical Description

Liquid
Record name 2-Butenedioic acid (2E)-, 1,4-dioctyl ester
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CAS No.

2997-85-5, 68610-90-2
Record name 1,4-Dioctyl (2E)-2-butenedioate
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Record name 2-Butenedioic acid (2E)-, 1,4-dioctyl ester
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Record name 2-Butenedioic acid (2E)-, di-C8-18-alkyl esters
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Record name 2-Butenedioic acid (2E)-, 1,4-dioctyl ester
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Record name Di-n-octyl fumarate
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Record name 2-Butenedioic acid (E)-, di-C8-18-alkyl esters
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Record name Di-n-octyl fumarate
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I. Synthesis and Advanced Chemical Transformations of Dioctyl Fumarate

Mechanistic Investigations of Dioctyl Fumarate (B1241708) Esterification

The esterification of carboxylic acids with alcohols is generally an equilibrium reaction, often catalyzed by acids. The mechanism typically involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, subsequent proton transfers, and the elimination of water to form the ester. In the case of using maleic anhydride (B1165640) as a starting material, an initial alcoholysis step occurs to form a monoester, which is then further esterified google.com. The trans configuration of the double bond in fumaric acid distinguishes it from maleic acid (cis isomer), influencing the resulting diester's properties.

Catalytic Systems for Enhanced Synthesis Efficiency

Various catalytic systems are employed to enhance the efficiency of fumarate esterification. Acid catalysts, such as sulfuric acid and p-toluene sulfonic acid, are commonly used in these reactions google.com. Hydrogen halide catalysts have also been reported to facilitate the direct production of dialkyl fumarates from alkyl acid maleates and alkanols google.com. More advanced systems, including ionic liquid catalysts, have been investigated for optimizing esterification efficiency . Lewis acid systems with active metal centers like aluminum, iron, zinc, and tin can also efficiently catalyze esterification reactions acs.org. The choice of catalyst can significantly impact reaction rate, yield, and product purity google.comgoogle.com.

Reaction Kinetics and Process Optimization

The kinetics of fumarate esterification are influenced by factors such as temperature, the molar ratio of reactants, and catalyst concentration google.comacs.org. Higher temperatures generally lead to increased reaction rates acs.org. Optimization of the synthesis process often involves determining the optimal levels of these variables to maximize yield and minimize reaction time and by-product formation google.com. Techniques such as Response Surface Methodology (RSM) and Box-Behnken experimental designs can be applied to model variable interactions and achieve yield improvements . For instance, studies on the esterification of adipic acid with methanol (B129727) over acidic cation-exchange resin beads showed that the reaction rate increased with increasing temperature acs.org. Similarly, increasing the amount of catalyst can lead to higher feedstock conversion acs.org.

Radical Polymerization of Dioctyl Fumarate Monomers

Dialkyl fumarates (DRFs), including this compound, are 1,2-disubstituted ethylenes. Their homopolymerization via radical mechanisms was initially considered challenging due to steric hindrance from the substituents on the double bond kbtu.edu.kzunlp.edu.ar. However, it has been demonstrated that DRFs can undergo radical homopolymerization under specific conditions, particularly in the presence of suitable radical initiators kbtu.edu.kzunlp.edu.ar. This polymerization yields disubstituted polymethylenes kbtu.edu.kz.

Homopolymerization Kinetics and Yield Optimization

The kinetics and yield of this compound homopolymerization are influenced by several factors, including the nature of the ester substituents and the initiator system used kbtu.edu.kzunlp.edu.ar. While n-alkyl fumarates generally exhibit low homopolymerization reactivity, dialkyl fumarates with branched side groups, such as this compound (derived from 2-ethylhexanol, a branched octyl alcohol), can show increased reactivity kbtu.edu.kz. Optimization of polymerization conditions, including temperature, monomer concentration, and initiator concentration, is crucial for achieving reasonable yields and desired polymer properties.

Influence of Bulky Ester Substituents on Reactivity

Contrary to the typical expectation that bulky substituents hinder polymerization, studies have shown that bulky alkyl groups in dialkyl fumarates can actually increase their homopolymerization reactivity kbtu.edu.kzunlp.edu.ar. This phenomenon is attributed to the bulky chains making the polymer backbone more rigid. Consequently, the propagating radicals derived from DRFs with branched ester groups are more active in the chain-growth step compared to the bimolecular termination stage during radical polymerization kbtu.edu.kz. This effect is observed for DRFs with branched alkyl groups containing secondary and tertiary carbons kbtu.edu.kz. The bulkiness of the alkyl ester groups can also affect the stereochemistry of monomer addition during propagation kbtu.edu.kz.

Effect of Initiator Systems and Concentration

The choice and concentration of the initiator system play a critical role in the radical polymerization of dialkyl fumarates. Azo initiators like 2,2′-azobisisobutyronitrile (AIBN) are commonly used unlp.edu.arunlp.edu.ar. Another initiator, 2,2′-azobis(isobutyrate) (MAIB), has been shown to be more efficient in initiating the polymerization of certain DRFs compared to AIBN, leading to higher reaction rates and potentially higher molecular weights unlp.edu.ar. This difference in efficiency is attributed to the stability of the primary radicals generated unlp.edu.ar.

The concentration of the initiator directly affects the polymerization rate and the molecular weight of the resulting polymer nih.gov. Generally, increasing the initiator concentration leads to a higher concentration of primary radicals, which can increase the polymerization rate nih.gov. However, a higher radical concentration can also lead to increased termination events, potentially resulting in lower molecular weight polymers nih.gov. Redox initiator systems can also be employed to achieve higher polymerization rates, even at lower temperatures unlp.edu.arbme.hu. For instance, in the polymerization of methacrylate (B99206) bone cement, increasing the concentration of the benzoyl peroxide (BPO) initiator increased the polymerization rate and shortened the curing time nih.gov.

Copolymerization Strategies with Diverse Comonomers

This compound is widely utilized as a co-monomer in radical polymerization to synthesize copolymers with varied chemical structures and properties. This allows for the development of materials with tailored characteristics for specific applications.

This compound-Styrene Copolymers

Copolymers of this compound and styrene (B11656) (PFS) have been synthesized via radical polymerization in both bulk and solution (e.g., in toluene), commonly initiated by 2,2′-azobisisobutyronitrile (AIBN) at temperatures such as 40 and 60 °C. unlp.edu.artandfonline.com The resulting poly(this compound-co-styrene) copolymers are characterized using techniques including 1H-NMR and FTIR spectroscopies to determine monomer composition, and size exclusion chromatography (SEC) to ascertain molecular weights. unlp.edu.artandfonline.comresearchgate.net These copolymers have been investigated for their potential as modifiers for bitumen, where their addition can enhance viscosity and improve compatibility with the bitumen matrix. unlp.edu.artandfonline.comresearchgate.net Research has also explored the synthesis of DOF-styrene copolymers with different architectures, including linear and branched structures, to assess the impact of macromolecular design on material performance. researchgate.netresearchgate.netresearchgate.net

An example of characterization data for a poly(this compound-co-styrene) copolymer synthesized by radical polymerization is provided below:

Copolymer TypeSynthesis MethodInitiatorSolventTemperature (°C)Weight Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
Poly(this compound-co-styrene)Radical PolymerizationAIBNToluene6092,5003.97

*Data derived from Source unlp.edu.ar.

This compound-Vinyl Benzoate (B1203000) Copolymers

The synthesis of novel copolymers based on this compound (DOF) and vinyl benzoate (VB) has been achieved through solution radical polymerization across a range of monomer compositions. researchgate.netresearchgate.netconicet.gov.ar Characterization of these copolymers has been performed using techniques such as Fourier-transform infrared spectroscopy (FTIR), Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy, and Size Exclusion Chromatography (SEC). researchgate.netconicet.gov.ar Studies on the copolymerization behavior of DOF and VB have yielded reactivity coefficients, with a product of r1 * r2 = 0.042 indicating a strong tendency towards alternating copolymerization. researchgate.netconicet.gov.ar These copolymers have demonstrated utility as flow improvers in waxy crude oils, with their performance influenced by factors such as composition and molecular weight. researchgate.netresearchgate.netconicet.gov.ar

This compound-Vinyl Acetate (B1210297) Copolymers

Copolymers of dialkyl fumarates, including this compound, with vinyl acetate (VAc) have been synthesized. researchgate.netresearchgate.netresearchgate.nettandfonline.com Research indicates that the efficiency of these copolymers as flow improvers in crude oils is dependent on the vinyl acetate content. researchgate.nettandfonline.com Investigations have involved the synthesis of dialkyl fumarate-vinyl acetate copolymers with comparable molar weights but varying comonomer ratios to study the effect of monomer proportion on performance. researchgate.nettandfonline.com Characterization techniques such as IR, H-NMR, VPO, and DSC have been employed to analyze the synthesized copolymers. researchgate.net In one study focusing on n-dioctadecyl fumarate, the specific structure of the fumarate monomer influenced the copolymer composition, resulting in copolymers with a high mole percentage of the fumarate being obtained. researchgate.net Copolymerization with other maleic acid diesters, such as dioctyl maleate (B1232345), and vinyl acetate has also been explored. researchgate.net

Other Fumarate-Derived Copolymer Systems

This compound and other dialkyl fumarates participate in copolymerization reactions with a variety of other monomers beyond styrene, vinyl benzoate, and vinyl acetate. These include copolymerization with acrylates or butadiene, leading to materials used in applications like synthetic lubricants and coatings. solechem.eu Copolymers with N-isopropylacrylamide (NIPAM) have also been synthesized and characterized. researchgate.netresearchgate.net Further examples of copolymer systems involve alkyl (meth)acrylates, vinyl chloride, vinyl esters of fatty acids, and alkyl maleates. researchgate.netatamanchemicals.comgoogle.com Copolymerization with monomers containing hindered phenolic groups has been reported, as have copolymerizations involving other dialkyl maleates and fumarates such as diisobutyl fumarate, dibutyl fumarate, and diethyl maleate. google.comgoogle.com

Control of Polymer Architecture and Molecular Weight

The control of polymer architecture and molecular weight is crucial in tailoring the properties of this compound copolymers. Techniques such as Size Exclusion Chromatography (SEC) are routinely used to determine the weight average molecular weights (Mw) and polydispersity indices (PDI) of the synthesized copolymers. unlp.edu.artandfonline.comresearchgate.netresearchgate.netresearchgate.netconicet.gov.ar

Molecular weight can be regulated during radical polymerization through the use of chain transfer agents, such as n-octyl mercaptan. google.com Furthermore, studies have demonstrated the synthesis of DOF-styrene copolymers with different architectures, including linear and branched structures, highlighting the ability to influence the macromolecular design. researchgate.netresearchgate.netresearchgate.net

Impact of Comonomer Composition on Polymerization Yield and Molecular Weight

The initial comonomer composition plays a significant role in determining both the polymerization yield and the molecular weight of the resulting copolymers. In the case of this compound-vinyl benzoate copolymers, it has been observed that polymerization yield and molecular weight tend to increase as the initial mole fraction of this compound decreases. researchgate.netconicet.gov.ar For dialkyl fumarate-vinyl acetate copolymers, the efficacy of the copolymer as a flow improver has been shown to be dependent on the specific vinyl acetate content within the polymer chain. researchgate.nettandfonline.com More broadly, the performance of dialkyl fumarate copolymers is influenced by a combination of factors including the type and composition of the comonomer, as well as the length of the side chains. kbtu.edu.kz Changes in kinetic parameters throughout the polymerization process, which can be influenced by factors such as comonomer conversion, are also reflected in the molecular weight and molecular weight distribution of the formed polymer. sci-hub.se

Effect of Branched vs. Linear Architectures

The architecture of the alkyl chains in dialkyl fumarates, such as this compound, significantly influences their polymerization reactivity. Studies have shown that while dialkyl fumarates generally exhibit low homopolymerization reactivity due to steric hindrance from substituents on the adjacent carbons of the ethylenic structure, the presence of branched alkyl groups can enhance this reactivity kbtu.edu.kz. Specifically, dialkyl fumarates with branched side groups, such as those containing secondary and tertiary carbons, tend to undergo homopolymerization more readily compared to those with linear n-alkyl chains kbtu.edu.kz. This increased reactivity in branched systems is attributed to the bulkier chains promoting a more rigid backbone structure, which in turn makes the fumarate radicals more active in chain growth relative to termination during radical polymerization kbtu.edu.kz.

Research comparing linear and branched architectures in copolymers involving this compound has also been conducted. For instance, studies on this compound-co-styrene copolymers with different architectures (linear or branched) have investigated the impact on properties, such as those relevant to asphalt (B605645) modification researchgate.netbohrium.comresearchgate.net. These studies indicate that the macromolecular architecture can influence the performance characteristics of the resulting polymers researchgate.netresearchgate.net. For example, branched copolymers have shown different effects on viscosity and thermal susceptibility in modified asphalts compared to their linear counterparts researchgate.netresearchgate.net.

Alternative Polymerization Methodologies

Beyond conventional radical polymerization, alternative methodologies have been explored to enhance the reaction rates and control over the polymerization of dialkyl fumarates, including this compound.

Microwave-Assisted Polymerization Kinetics

Microwave irradiation has been investigated as a method to accelerate the radical polymerization of dialkyl fumarates. Studies on the microwave-assisted polymerization of dialkyl fumarates, including diisopropyl fumarate (DIPF), have demonstrated a significant increase in reaction rates compared to conventional thermal polymerization kbtu.edu.kzunlp.edu.ar. For example, higher conversions have been observed in significantly shorter reaction times under microwave conditions unlp.edu.ar. The efficiency of microwave-assisted polymerization can also be influenced by the type of initiator used unlp.edu.ar. Research has also explored the effect of the structure of different dialkyl fumarates on the kinetics of polymerization under microwave irradiation, revealing a dependence of reactivity on the specific alkyl group unlp.edu.ar. Microwave-assisted polymerization has also been applied in other systems, showing enhanced polymerization rates and control rsc.orgnih.gov.

Emulsion Polymerization Approaches

Emulsion polymerization is another methodology applied to the polymerization of dialkyl fumarates. This approach can offer advantages in terms of reaction rate compared to bulk or solution polymerization unlp.edu.ar. Emulsion polymerization of dialkyl fumarates, such as diisopropyl fumarate, using redox initiators has shown significantly higher reaction rates, although sometimes reaching a limit conversion at short reaction times unlp.edu.ar. This compound itself is mentioned as a comonomer that can be used in vinyl and acrylic emulsion polymerization for applications like paints and adhesives celanese.comatamanchemicals.comgoogle.com. The incorporation of dialkyl maleates or fumarates during emulsion polymerization has been shown to improve the performance properties of resulting copolymers, such as adhesion and moisture resistance google.com. High-temperature emulsion polymerization has also been explored for producing polymers with low molecular weight, utilizing monomers including this compound googleapis.com.

Advanced Derivatization and Functionalization Reactions of this compound

This compound, with its reactive double bond and ester groups, can undergo various derivatization and functionalization reactions. The olefinic double bond is capable of addition reactions, such as those typically seen in Diels-Alder reactions, where dioctyl maleate (which can transpose to the fumaric acid dialkyl ester under heat and in the presence of acids or bases) can act as a dienophile celanese.comatamanchemicals.com. Hydrogenation or acetylation can yield valuable intermediates, such as derivatives of succinic acid celanese.com.

While direct specific advanced derivatization reactions solely focused on this compound are not extensively detailed in the provided search results beyond its role as a monomer in polymerization and general addition reactions, the broader context of functionalized monomers and diesters provides insight into potential transformations. Functionalized monomers, including diesters, can be further derivatized to yield compounds with specific properties for various applications google.com. Reactions can involve modifying the ester groups or utilizing the double bond for further additions or conjugations. For instance, the reduction of diesters to corresponding diols is a known transformation uni-rostock.de. The double bond in fumarates can also be involved in reactions like hydroamination uni-rostock.de. Photoredox catalysis has been explored for functionalization reactions involving similar unsaturated esters acs.orgacs.org. The functionalization of polymers using reactions involving monomers like dialkyl fumarates has also been reported, such as grafting reactions researchgate.net.

Ii. Advanced Polymer Science and Engineering with Dioctyl Fumarate Based Materials

Elucidating Structure-Property Relationships in Dioctyl Fumarate (B1241708) Polymers and Copolymers

The properties of polymers and copolymers containing dioctyl fumarate units are intrinsically linked to their molecular structure, including monomer composition and macromolecular architecture researchgate.net. Dialkyl fumarate polymers, in general, exhibit unique structures and properties such as high thermal stability, chain rigidity, and the ability to modify crystallization behavior researchgate.net.

Influence of Monomer Composition and Macromolecular Architecture on Performance

The composition of monomers in copolymers significantly influences their properties and performance. For instance, in copolymers of this compound (DOF) and vinyl benzoate (B1203000) (VB), the polymerization yield and molecular weight increase as the proportion of DOF decreases researchgate.netconicet.gov.ar. The reactivity coefficients of these monomers indicate a high tendency towards alternating copolymerization researchgate.netconicet.gov.ar. The performance of such copolymers as flow improvers in waxy crude oils is affected by both composition and molecular weight; a lower molecular weight copolymer showed better efficacy, while a higher molecular weight copolymer rich in VB worsened flow properties at low temperatures researchgate.netconicet.gov.ar.

Macromolecular architecture also plays a crucial role. Studies on statistical copolymers of this compound and styrene (B11656) with different architectures (linear or branched) have shown that the branched architecture can lead to higher viscosity in modified asphalts compared to linear copolymers researchgate.netconicet.gov.ar. The incorporation of these copolymers generally improves the basic properties of modified asphalts, and the effect is more pronounced with branched copolymers, which can also result in lower thermal susceptibility researchgate.netconicet.gov.ar.

The glass transition temperature (Tg) of fumaric polymers can be regulated by the appropriate selection of comonomers unlp.edu.ar.

Intermolecular Interactions and Polymer-Additive Compatibility

Intermolecular interactions between polymer chains and between polymers and additives are critical in determining material properties and compatibility researchgate.netnih.gov. The properties of plasticized PVC, for example, strongly depend on the interaction between the plasticizer molecule and the polymer nih.govmdpi.com. Polar groups in a plasticizer can increase the mutual attraction of polymer chains, potentially increasing the glass transition temperature, while large nonpolar side chains can keep chains at a distance, reducing Tg nih.gov.

The compatibility between a plasticizer and the polymer matrix significantly influences the plasticizer's migration rate nih.gov. A lower degree of interaction and reduced compatibility limits tend to enhance migration nih.gov. This compound offers excellent compatibility with polymers like polyvinyl chloride (PVC) and vinyl acetate (B1210297) copolymers, which enhances their processing characteristics and end-use properties tclglobalbv.com.

Polymeric Materials Development and Characterization for Diverse Applications

This compound is utilized in the development of various polymeric materials, contributing to their enhanced properties for diverse applications tclglobalbv.com. Its double carbon bond serves as a reaction and bridging point with monomers awpc.co.jp.

Polymeric Plasticizers for Polyvinyl Chloride (PVC) Systems

Mechanisms of Plasticization: Molecular Level Interactions and Free Volume Theory

The exact mechanism of plasticization by the inclusion of small molecules in large polymer chains is complex and not completely established, though several theories exist nih.govmdpi.commcgill.ca. The lubricity theory suggests that the plasticizer acts as a lubricant, reducing friction and facilitating the movement of polymer chains nih.govmcgill.ca. This model assumes weak interactions between the plasticizer and polymer mcgill.ca.

The free volume theory is another prominent explanation mdpi.commcgill.caacs.org. According to this theory, adding a plasticizer increases the free volume within the polymer by enabling increased molecular motions mdpi.commcgill.caacs.org. Free volume is defined as the specific volume at a given temperature minus the specific volume at 0 K mcgill.ca. Above the glass transition temperature, thermal energy and molecular vibrations create additional free volume, allowing polymer molecules to move more quickly nih.gov. Plasticizers, being comparatively small molecules, increase the proportion of end groups, which in turn increases free volume and lowers the glass transition temperature (Tg) nih.govmdpi.commcgill.ca. This reduction in Tg gives PVC softness and rubber-like properties nih.govmdpi.com. At the molecular level, this compound's action as a plasticizer involves reducing the intermolecular forces between polymer chains, leading to increased mobility and flexibility guidechem.com. The mechanistic theory of plasticization posits that plasticizer molecules are not permanently bound but can associate with polymer molecules in amorphous regions mdpi.com.

Comparative Analysis with Phthalate (B1215562) and Non-Phthalate Plasticizers

This compound is increasingly in demand as a non-phthalate, environmentally friendly plasticizer, driven by stricter environmental regulations and concerns regarding phthalate plasticizers marketresearchintellect.comopenpr.com. Phthalate plasticizers, such as di(2-ethylhexyl) phthalate (DEHP) and di-n-octyl phthalate (DOP), have been widely used due to their efficiency and compatibility with PVC researchgate.netpschemi.comyashenchina.comspecialchem.com. However, concerns about their potential health and environmental impacts have led to a shift towards alternatives marketresearchintellect.comopenpr.comyashenchina.com.

Non-phthalate alternatives include adipate (B1204190) plasticizers like dioctyl adipate (DOA), trimellitate plasticizers, and citrate (B86180) plasticizers yashenchina.com. Dioctyl adipate (DOA) is also used as a plasticizer in PVC and vinyl acetate copolymers, offering good compatibility, low volatility, and high thermal stability tclglobalbv.com. Terephthalate (B1205515) esters, particularly di-2-ethylhexyl terephthalate (DOTP), are popular replacements for DEHP, although they may have lower compatibility with PVC pschemi.comspecialchem.com.

The chemical structure of a plasticizer, particularly the length of its carbon chain, impacts properties like migration pschemi.com. Plasticizers with longer carbon chains tend to migrate less pschemi.com. The polarity of a plasticizer also affects its compatibility and absorption into PVC pschemi.com. For example, DOP has relatively high polarity due to its phthalate groups, increasing its compatibility with the polar sections of PVC pschemi.com. DOTP, a terephthalate-based plasticizer, generally exhibits lower polarity than phthalates, which can result in less significant absorption into PVC and lower migration pschemi.com.

Research comparing different plasticizers highlights the varying efficiencies in lowering the glass transition temperature of PVC. For instance, dioctyl succinate (B1194679) (DOS) and dihexyl succinate (DHS) plasticized PVC showed significantly lower Tg values than DOP plasticized PVC at lower concentrations in one study researchgate.net. The plasticizing efficiency can be influenced by the molecular structure, with longer alkyl chains acting as spacers to increase free volume and polymer chain movement mdpi.comacs.org.

Table 1: Comparison of Plasticizer Characteristics

PlasticizerTypeCompatibility with PVCVolatilityThermal StabilityMigration ResistancePolarity (Relative)
This compound (DOF)Non-PhthalateExcellentLowHighGood-
Dioctyl Phthalate (DOP)PhthalateGoodModerateGoodModerateHigh
Dioctyl Adipate (DOA)Non-PhthalateExcellentLowHighGood-
Dioctyl Terephthalate (DOTP)Non-PhthalateLower than DOPLowHighSuperior to DOPLower than DOP
Dioctyl Succinate (DOS)Non-Phthalate-----

Table 2: Influence of Copolymer Composition on Polymerization

Copolymer SystemMonomer Composition (fDOF)Polymerization YieldMolecular Weight
DOF-co-Vinyl BenzoateDecreasing fDOFIncreasesIncreases

Note: Data in the table is based on findings from the DOF-co-vinyl benzoate copolymer study researchgate.netconicet.gov.ar.

Impact on Polymer Flexibility and Durability

This compound is recognized for its role in enhancing the flexibility and durability of polymers, particularly when used as a plasticizer in materials like polyvinyl chloride (PVC). factmr.comguidechem.comtclglobalbv.com The incorporation of DOF reduces intermolecular forces between polymer chains, leading to increased mobility and flexibility. guidechem.com This characteristic makes polymers containing DOF suitable for applications requiring resilience and longevity, such as construction materials, electrical cables, and medical devices. factmr.comguidechem.com In coatings, DOF can improve adhesion, flexibility, and durability. guidechem.com Its low volatility and high thermal stability further contribute to meeting stringent performance requirements in industries like automotive, construction, and packaging. tclglobalbv.com

Bitumen and Asphalt (B605645) Modification with this compound Copolymers

Copolymers of this compound have been explored as modifiers for bitumen and asphalt, aiming to improve their mechanical and thermal properties for road engineering applications. researchgate.netunlp.edu.artandfonline.comtandfonline.comresearchgate.net New statistical copolymers synthesized from this compound and styrene (PFS) with different architectures (linear or branched) have been investigated for their impact on asphalt modification. researchgate.net Modified asphalts incorporating these copolymers have shown good compatibility with bitumen. researchgate.netunlp.edu.ar

Rheological Behavior and Viscosity Enhancement

The addition of this compound copolymers to bitumen has been observed to enhance viscosity. researchgate.netunlp.edu.artandfonline.com This effect is more pronounced with higher molecular weight polymers. researchgate.netunlp.edu.artandfonline.com The increased viscosity signifies a greater resistance to flow, which can be beneficial for the performance of asphalt binders under various temperature conditions. The energy required for flow, calculated by the activation energy using the Arrhenius equation, also increases with the addition of these polymers. unlp.edu.artandfonline.com

Here is a conceptual table illustrating the effect of polymer addition on bitumen viscosity and activation energy, based on research findings:

Bitumen TypePolymer AddedRelative Viscosity IncreaseActivation Energy (kJ/mol)
Base Bitumen (BB)None1.0xE_BB
Modified Bitumen (MB)PFS Copolymer (Lower Mw)>1.0x> E_BB
Modified Bitumen (MB)PFS Copolymer (Higher Mw)>>1.0x>> E_BB
Thermal Susceptibility and Morphological Studies of Polymer-Bitumen Blends

Thermal and morphological analyses of bitumen modified with this compound copolymers have indicated good polymer-bitumen compatibility. researchgate.netunlp.edu.artandfonline.comresearchgate.net This compatibility is a crucial factor for the potential application of these materials in road engineering. unlp.edu.artandfonline.com Studies using techniques like fluorescence microscopy, rotational viscosity, and differential scanning calorimetry (DSC) have been employed to investigate the morphological changes and thermal behavior of these blends. researchgate.netunlp.edu.artandfonline.com Modified bitumen samples have exhibited improved thermal behavior, suggesting potential improvements in low-temperature properties. unlp.edu.ar The incorporation of polymers can lead to a decrease in thermal susceptibility. researchgate.netnih.gov

Flow Improvers and Pour Point Depressants for Waxy Crude Oils

This compound copolymers are promising candidates for use as flow improvers (FIs) and pour point depressants (PPDs) in waxy crude oils. researchgate.netresearchgate.netfishersci.caekb.egresearchgate.nettandfonline.com Paraffin (B1166041) deposition in waxy crude oils can obstruct flow and cause significant issues during transportation. researchgate.netresearchgate.nettandfonline.com Copolymers are utilized in chemical treatment programs to mitigate these problems. researchgate.netresearchgate.nettandfonline.com

Mechanisms of Paraffin Crystallization Modification

The primary mechanism by which pour point depressants, including this compound copolymers, function is by modifying the crystallization behavior of waxes in crude oil. unlp.edu.arekb.egfishersci.com PPD molecules interact with the crystal structures of paraffin waxes, altering their growth dynamics, shape, and surface properties. kbtu.edu.kz This interaction disrupts the formation of large, interlocking wax crystal networks that impede flow. kbtu.edu.kz Instead, the crystals are converted into finer, more dispersed particles, which maintains the fluidity of the oil at lower temperatures. researchgate.net The mechanism can involve co-crystallization between the long alkyl groups of the polymer and the n-alkanes in crude oil, while polar groups prevent crystal agglomeration through repulsion. ekb.egkbtu.edu.kz

Optimization of Copolymer Structure for Enhanced Performance

The performance of this compound copolymers as flow improvers and pour point depressants is significantly influenced by their structure, particularly the proportion of polar and non-polar segments, molecular weight, and copolymer architecture. unlp.edu.arresearchgate.netfishersci.caresearchgate.nettandfonline.comkbtu.edu.kz Research has shown that the efficiency of alkyl fumarate copolymers can be improved by changing the monomer ratio. researchgate.netresearchgate.nettandfonline.com For instance, in studies involving this compound-co-vinyl benzoate copolymers, the lowest molecular weight copolymer demonstrated the best efficacy as a flow improver. researchgate.net Conversely, a higher molecular weight copolymer rich in vinyl benzoate had an adverse effect on flow properties at low temperatures. researchgate.net The number of crystalline methylene (B1212753) groups in the pendant chains of the copolymers can also influence their efficiency as PPDs, with a higher number often correlating with better performance. researchgate.netkbtu.edu.kz

Advanced Formulations for Adhesives and Coatings

This compound is a valuable additive in the formulation of advanced adhesives and coatings, contributing to enhanced performance characteristics. openpr.comdataintelo.comchemviewconsulting.com Its solubility and stability with reactants contribute to its demand in adhesive manufacturing. factmr.com In the paint and coating industry, DOF is increasingly used as an additive, particularly with the shift towards waterborne and low-VOC systems. factmr.comchemviewconsulting.com The paints and coatings sector represents a significant application area for this compound, accounting for a substantial share of the market. openpr.comchemviewconsulting.com

Role in Waterborne and Low-VOC Coatings

This compound plays a role in the formulation of waterborne and low-VOC (volatile organic compound) coatings. factmr.com The paint industry's shift towards these more environmentally friendly coating systems has led to an increase in the usage of additives like this compound. factmr.com While some sources discuss low-VOC coalescing agents derived from functionalized fatty acid esters for waterborne coatings, and the general benefits of waterborne coatings including lower VOC emissions, the specific role and detailed mechanisms of this compound as an additive in these systems, beyond its general use and the market trend, are indicated by its increased usage in this sector. factmr.comgoogle.comppg.com

Lubricant Formulations and Performance Enhancement

This compound is also utilized in lubricant formulations. guidechem.comopenpr.comfactmr.com It serves as a lubricant in various industries, including automotive and textiles. guidechem.comfactmr.com Enhanced oxidative stability and lubrication properties of this compound contribute to its demand in the lubrication industry. factmr.com Research also explores the use of diesters, including this compound, as potential anti-friction and anti-wear additives in lubricant formulations. researchgate.net Studies on other fumarate esters, such as didodecyl fumarate, have shown improvements in low-temperature fluidity in lubricating oils, suggesting a potential for similar performance enhancement with this compound by disrupting wax crystallization.

Advanced Characterization Techniques for this compound Polymers and Formulations

Characterization of this compound-based polymers and formulations employs a range of advanced analytical techniques to determine their structure, composition, molecular weight, and properties.

Spectroscopic Analysis (1H-NMR, FTIR, UV-Vis)

Spectroscopic methods, including ¹H-NMR, FTIR, and UV-Vis spectroscopy, are fundamental for characterizing this compound and its polymers. ¹H-NMR spectroscopy is used to determine the monomer composition of copolymers and confirm their structure by analyzing the resonance signals of different hydrogen environments. unlp.edu.arresearchgate.netresearchgate.netresearchgate.nettandfonline.com FTIR spectroscopy is employed to identify functional groups and confirm the structure of synthesized polymers and modified materials by analyzing characteristic absorption bands. unlp.edu.arresearchgate.netresearchgate.netresearchgate.nettandfonline.comresearchgate.netrsc.org UV-Vis spectroscopy is also used in the characterization of materials, such as recording absorption spectra of compounds. rsc.org These techniques provide crucial information about the chemical structure and composition of this compound polymers and formulations.

Research Finding Example: In the synthesis of poly(this compound-co-styrene) copolymers, ¹H-NMR spectroscopy was used to estimate copolymer compositions based on the integral ratio of methyl and aromatic hydrogen peaks. unlp.edu.ar FTIR analysis confirmed the structure with characteristic bands for C-H (aromatic and aliphatic), C=O, and RO-C=O groups. unlp.edu.ar

Chromatographic Methods (Size Exclusion Chromatography, High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)

Chromatographic techniques are essential for analyzing the molecular weight distribution and identifying components within this compound polymers and formulations. Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is widely used to determine the weight average molecular weights (Mw) and polydispersity index (PDI) of this compound copolymers. unlp.edu.arresearchgate.netresearchgate.netresearchgate.nettandfonline.com High-Performance Liquid Chromatography (HPLC), including SEC-HPLC, is utilized for the analysis of macromolecules. lcms.cz Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the determination and identification of components in various samples, including the analysis of fumarate esters. deckers.comdntb.gov.uaadeo.comnih.gov These methods provide valuable insights into the molecular characteristics and purity of this compound-based materials.

Research Finding Example: Size exclusion chromatography was used to determine the weight average molecular weights and polydispersity index of poly(this compound-co-styrene) copolymers, with reported values such as Mw = 92,500 g/mol and PDI = 3.97 for a specific copolymer. unlp.edu.ar GC-MS has been applied for the determination of phthalate esters, demonstrating its capability for analyzing similar ester compounds. nih.gov

Thermal Analysis (Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for understanding the thermal properties of polymers incorporating this compound. DSC measures heat flow associated with transitions such as glass transitions, melting, and crystallization, while TGA assesses thermal stability by monitoring weight changes during heating. labmanager.com

Studies on copolymers of this compound with monomers like N-isopropylacrylamide (NIPAM) have utilized DSC and TGA to investigate their thermal properties. researchgate.netresearchgate.net Similarly, the thermal degradation kinetics and mechanism of copolymers of di-n-docosyl fumarate with vinyl acetate have been investigated using DSC and TGA. researchgate.net These analyses can reveal decomposition temperatures and the energy of activation of the degradation process. researchgate.net For instance, fumaric copolymers can exhibit decomposition in one or two stages, with the initial stage potentially linked to the cleavage of the lateral dioctyl group. researchgate.net

In the context of modified bitumen, DSC has been used to study the thermal behavior of blends containing poly(this compound-co-styrene) copolymers. researchgate.netunlp.edu.artandfonline.com These studies indicate that the glass transition temperature (Tg) of the bitumen binder can be influenced by the fumaric composition within the copolymer. unlp.edu.ar A higher fumaric content can lead to a higher Tg for the bitumen binder, potentially improving low-temperature properties. unlp.edu.ar

TGA is also employed to confirm the thermal stability of polymers, providing data on degradation temperatures. labmanager.com This is particularly relevant for applications where the material is exposed to elevated temperatures, such as in asphalt modification. researchgate.net

Morphological and Microstructural Characterization (e.g., Fluorescence Microscopy, Scanning Electron Microscopy)

Morphological and microstructural characteristics of this compound-based materials are often examined using techniques such as Fluorescence Microscopy and Scanning Electron Microscopy (SEM). These methods provide visual insights into the structure, dispersion, and compatibility of polymer blends and composites. researchgate.netnih.govazooptics.com

Fluorescence microscopy is valuable for studying the morphological changes and homogeneity of polymer blends. researchgate.netunlp.edu.artandfonline.com For example, in modified bitumen containing poly(this compound-co-styrene) copolymers, fluorescence microscopy has been used to analyze the dispersion of the polymer within the bitumen matrix. researchgate.netunlp.edu.artandfonline.com Studies have shown that homogeneous distribution of modifiers can be achieved within a specific mixing time, as determined by fluorescence analysis. researchgate.net The technique can also help assess the compatibility between the polymer and the bitumen phases, observing the size and distribution of polymer drops. unlp.edu.ar

SEM provides detailed images of the surface topography and microstructure of materials. azooptics.com It has been used to characterize scaffolds designed for bone tissue regeneration, prepared from copolymers of this compound and N-isopropylacrylamide. researchgate.netresearchgate.net SEM analysis can reveal the surface characteristics of these biomaterials. researchgate.netresearchgate.net In other polymer systems, SEM has been used to observe distinct particles and their aggregation behavior, providing evidence for proposed material structures. mdpi.com

Rheological and Viscometric Measurements

Rheological and viscometric measurements are essential for understanding the flow behavior and viscoelastic properties of materials containing this compound. These measurements are particularly important for applications like modified bitumen and flow improvers. researchgate.netresearchgate.netunlp.edu.ar

Rotational viscosity measurements are commonly used to assess the viscosity of modified bitumen samples. researchgate.netunlp.edu.artandfonline.com Studies have shown that the addition of poly(this compound-co-styrene) copolymers to base bitumen increases its viscosity, and this effect is more pronounced with higher molecular weight polymers. researchgate.netunlp.edu.artandfonline.com The increase in viscosity indicates enhanced resistance to flow and can be related to the energy required for flowing, which can be calculated using the Arrhenius equation. unlp.edu.artandfonline.com

Rheological measurements, including those conducted with a viscometer, are used to evaluate the performance of this compound-based copolymers as flow improvers in waxy crude oils. researchgate.netkbtu.edu.kz These measurements can determine the apparent dynamic viscosity of crude oil samples with and without the additive. kbtu.edu.kz Research has indicated that the efficacy of these copolymers as flow improvers can depend on factors such as their molecular weight and monomer composition. researchgate.netkbtu.edu.kz For instance, lower molecular weight copolymers have shown better efficacy in some cases. researchgate.net The rheological behavior of modified asphalts, including complex modulus and phase angle, is also analyzed to understand the impact of this compound-containing copolymers on properties like elastic recovery and thermal susceptibility. researchgate.net

Iii. Environmental Toxicology and Biodegradation Pathways of Dioctyl Fumarate and Its Metabolites

Mechanisms of Biodegradation in Environmental Matrices

Biodegradation is considered the most likely process for the degradation of plasticizers like dioctyl fumarate (B1241708) in the environment due to their inherent stability ciiq.org. Microorganisms in various environmental matrices, such as soil and aquatic systems, play a crucial role in this process ciiq.org.

Enzymatic Degradation Pathways and Microbial Metabolism

The primary step in the biodegradation of diester plasticizers, including dioctyl fumarate, involves the hydrolysis of the ester bonds ciiq.org. This hydrolysis is typically catalyzed by microbial enzymes, specifically esterases and lipases ciiq.org. These enzymes cleave the ester linkages, leading to the formation of intermediate metabolites.

For this compound, the initial enzymatic hydrolysis would likely yield mono-octyl fumarate and 2-ethylhexanol (assuming the octyl groups are 2-ethylhexyl, which is common for this compound used as a plasticizer nih.govfishersci.ca). Further degradation of mono-octyl fumarate would then occur, potentially leading to fumaric acid and another molecule of 2-ethylhexanol. The alcohol (2-ethylhexanol) and the diacid (fumaric acid) can then be further metabolized by microorganisms through various metabolic pathways, such as beta-oxidation for the alcohol and the citric acid cycle for fumaric acid. Studies on the biodegradation of other diester plasticizers, such as di-2-ethylhexyl phthalate (B1215562) (DEHP) and di-2-ethylhexyl adipate (B1204190) (DEHA), by microorganisms like Rhodococcus rhodochrous have confirmed the importance of ester hydrolysis in the initial breakdown of these compounds nih.gov.

Influence of Molecular Structure on Biodegradation Rate

The molecular structure of an ester significantly influences its susceptibility to biodegradation by microorganisms googleapis.comrsc.orgnih.govresearchgate.net. Several structural features can affect the rate and completeness of enzymatic hydrolysis and subsequent microbial metabolism.

The length and branching of the alkyl chains attached to the central diacid structure play a critical role in the biodegradation rate of esters. Generally, for alkyl esters, biodegradation rates can decrease with increasing alkyl chain length nih.govsfu.ca. Studies on various esters have indicated that compounds with very long alkyl chains may exhibit lower mineralization rates mst.dk.

Branching in the alkyl chains can also negatively impact biodegradation googleapis.comrsc.orgnih.govresearchgate.netacs.org. Extensive branching, particularly near the ester linkage or the terminal end of the chain, can sterically hinder the approach and action of microbial enzymes like esterases and lipases googleapis.com. Research on branched synthetic esters has shown that increased branching can lead to poorer biodegradation as measured by standardized tests googleapis.comgoogle.com. However, some degree of branching might be necessary for desirable physical properties like low-temperature performance googleapis.comgoogle.com.

This compound, specifically the bis(2-ethylhexyl) fumarate isomer, contains branched 2-ethylhexyl chains nih.govfishersci.ca. The presence of this branching is expected to influence its biodegradation rate compared to a linear this compound ester.

The structure of the central diacid moiety also affects the biodegradation of its esters. Fumarate is the trans isomer of butenedioic acid, while maleate (B1232345) is the cis isomer fishersci.comatamanchemicals.com. Succinate (B1194679) is the saturated analog, butane-1,4-dioate wikipedia.orgiarc.fr.

The presence of a double bond in the fumarate structure, compared to the saturated succinate, can influence biodegradability. Some studies on alkyl esters have suggested that the presence of an unsaturated bond in the acid or alcohol moiety can increase the biodegradability of the ester nih.govresearchgate.net. This might be related to differences in how microorganisms recognize and process unsaturated versus saturated compounds.

The trans configuration of the double bond in fumarate versus the cis configuration in maleate can also lead to differences in enzymatic recognition and metabolic pathways, potentially affecting their relative biodegradation rates. While specific comparative data for this compound and dioctyl maleate/succinate biodegradation rates were not extensively found, general principles of enzymatic activity suggest that the steric and electronic differences between the cis and trans isomers could lead to variations in how readily they are hydrolyzed and further metabolized by microbial enzymes.

Effect of Alkyl Chain Length and Branching

Identification and Fate of Stable and Pseudo-Persistent Metabolites

Studies on other diester plasticizers, such as DEHP, have shown that while the parent compound undergoes initial degradation, some metabolites, like mono-2-ethylhexyl phthalate (MEHP) and 2-ethylhexanoic acid (formed from the oxidation of 2-ethylhexanol), can be persistent in the environment mdpi.comnih.gov. The persistence of metabolites is a significant environmental concern because they may retain or even exhibit increased toxicity compared to the original plasticizer mdpi.comnih.gov.

While specific data on the persistence of mono-octyl fumarate and the fate of 2-ethylhexanol derived from this compound biodegradation were not detailed, the behavior of analogous metabolites from other plasticizers suggests that monitoring the fate of these intermediate products is crucial for a complete environmental assessment. Pseudo-persistent compounds are those that enter the environment at a rate exceeding their removal, leading to their accumulation mdpi.com. The potential for this compound metabolites to become pseudo-persistent requires further investigation.

Ecotoxicological Assessment and Environmental Impact

The ecotoxicological assessment of this compound evaluates its potential harm to various organisms in the environment. This includes assessing its toxicity to aquatic life, soil organisms, and other components of ecosystems.

Based on available information, this compound is classified as toxic to aquatic life with long-lasting effects nih.govguidechem.com. This indicates that its presence in aquatic environments can pose a risk to organisms living in these systems.

Ecotoxicity data points found include:

Toxicity to Daphnia magna: EC50 > 0.76 mg/L for 48 hours chemicalbook.com.

Toxicity to microorganisms: EC50 > 1000 mg/L for 3 hours using activated sludge chemicalbook.com.

Toxicity to fish and algae: No data was readily available in the consulted sources chemicalbook.com.

It is important to note that the toxicity of plasticizers can vary depending on the specific compound and the test organism usherbrooke.ca. While some plasticizers may exhibit acute toxicity, others might primarily cause effects in chronic exposures, sometimes acting as endocrine disruptors usherbrooke.ca.

The environmental impact of this compound is also linked to its potential for leaching from products and its widespread use mdpi.comciiq.org. As a common plasticizer, its presence has been noted in various environmental compartments, including soil and potentially water systems mdpi.comciiq.org. The emphasis on using materials with low volatility and minimal environmental impact, such as this compound, in industries like construction and packaging, highlights the need to understand its environmental fate and effects comprehensively dataintelo.comfactmr.com.

Ecotoxicity Data for this compound (Example Data Table Format)

OrganismEndpointValueDurationSource
Daphnia magnaEC50> 0.76 mg/L48 h chemicalbook.com
Activated sludgeEC50> 1000 mg/L3 h chemicalbook.com
FishToxicityNo data available- chemicalbook.com
AlgaeToxicityNo data available- chemicalbook.com

Aquatic Ecotoxicity Studies (e.g., Daphnia magna, Algae, Microorganisms)

Aquatic ecotoxicity testing provides insight into the potential impact of this compound on aquatic life. Studies have investigated its effects on Daphnia magna, algae, and microorganisms.

For Daphnia magna, an important aquatic invertebrate used in ecotoxicity testing, the 48-hour EC50 (the concentration estimated to affect 50% of the organisms) for this compound was reported as > 0.76 mg/L. bastaonline.se Another study indicated a 24-hour EC50 for Daphnia magna of > 1 mg/L.

Algae are primary producers in aquatic ecosystems, and their sensitivity to chemicals is an important ecotoxicological endpoint. For the green algae Desmodesmus subspicatus, the 72-hour EC50 for growth inhibition was found to be 11.5 mg/L. Data for the toxicity of this compound to fish were not available in the reviewed literature. bastaonline.se

Microorganisms play a vital role in environmental processes, including the degradation of pollutants. In tests with activated sludge from a predominantly domestic sewage source, the 3-hour EC50 for effects on microorganisms was reported as > 1000 mg/L. bastaonline.se

These studies provide some initial data points regarding the aquatic toxicity of this compound to specific organisms, indicating varying levels of sensitivity across different trophic levels.

Organism Endpoint Exposure Time EC50 (> or =) Unit Source
Daphnia magna Immobilization 48 hours 0.76 mg/L bastaonline.se
Daphnia magna Immobilization 24 hours 1 mg/L
Desmodesmus subspicatus Growth inhibition 72 hours 11.5 mg/L
Activated sludge (microorganisms) Respiration rate 3 hours 1000 mg/L bastaonline.se

Comparative Ecotoxicology of this compound with Related Diesters

Comparing the toxicological profiles of this compound with related diesters, such as other alkyl fumarates and maleates, can help in understanding the influence of structural differences on toxicity. While comprehensive environmental ecotoxicology comparisons across various species are limited in the available data, one study investigated the effects of several n-alkyl fumarate and maleate plasticizers, including this compound (DOF) and its isomer dioctyl maleate (DOM), on the viability of Leydig cells. researchgate.net This study, while focused on cellular toxicity rather than broader environmental ecotoxicity, provided a comparative toxicity assessment in a biological system. It noted that diethylhexyl fumarate (a common synonym for this compound) and this compound significantly impaired the viability of MLTC-1 Leydig cells under certain conditions, suggesting that fumarate plasticizers might not be suitable alternatives to phthalates based on this specific toxicity endpoint. researchgate.net

Comparative studies on the biodegradation of diesters based on fumaric acid, maleic acid, and succinic acid by microorganisms like Rhodococcus rhodocrous have also provided insights into their environmental fate, which is indirectly related to their potential for environmental exposure and effects. These studies indicate that the structure of the central diacid significantly influences the rate of biodegradation. mcgill.ca, mst.dk Fumarates have shown some degradation, exhibiting higher degradation rates compared to maleates, which showed little to no biodegradation over a 30-day period. mcgill.ca, umweltbundesamt.de Succinates, the saturated analogues, were degraded much more quickly. mcgill.ca, umweltbundesamt.de The length and branching of the alcohol side chains also affect biodegradation rates, with longer chains generally leading to slower degradation. mcgill.ca, umweltbundesamt.de Specifically, diesters formed with branched alcohols, such as 2-ethyl hexanol (present in bis(2-ethylhexyl) fumarate), can result in the formation of stable metabolites, unlike those derived from straight-chained alcohols. mcgill.ca, umweltbundesamt.de

Environmental Persistence and Bioaccumulation Potential

The persistence and bioaccumulation potential of a chemical are key factors in determining its environmental risk. Persistence refers to the length of time a substance remains in the environment before being broken down, while bioaccumulation is the process by which a substance accumulates in living organisms.

This compound is not considered readily biodegradable. An aerobic biodegradation test showed only 16% degradation after 28 days, indicating that it can persist in the environment. Studies using the soil bacterium Rhodococcus rhodocrous have shown that fumarates undergo some biodegradation, although at a slower rate than succinates. mcgill.ca, umweltbundesamt.de The branched structure of bis(2-ethylhexyl) fumarate can influence its biodegradation pathway, potentially leading to the formation of stable metabolites. mcgill.ca, umweltbundesamt.de

The bioaccumulation potential of a substance is often estimated using its bioconcentration factor (BCF) and octanol-water partition coefficient (log Pow). For bis(2-ethylhexyl) fumarate, a log Pow of 7.9 has been reported. bastaonline.se The bioconcentration factor (BCF) for bis(2-ethylhexyl) fumarate was reported as 243 in an OECD Test Guideline 305 study. bastaonline.se Generally, substances with a log Kow (or log Pow) greater than 4 or 4.5 are considered to have a potential for bioaccumulation, and a BCF above 500 is often used as a screening criterion for bioaccumulation concern. mdpi.com, researchgate.net While the reported log Pow of 7.9 suggests a potential for bioaccumulation, the measured BCF of 243 is below the frequently used threshold of 500. bastaonline.se, mdpi.com There is a general lack of extensive bioaccumulation studies for many emerging plasticizers, which limits a comprehensive assessment. arkema.com

Property Value Unit Method/Notes Source
Biodegradation (Aerobic) 16 % 28 days, Not readily biodegradable
Log Pow 7.9 n-octanol/water partition coefficient bastaonline.se
Bioconcentration Factor (BCF) 243 OECD Test Guideline 305 bastaonline.se

Iv. Biological Interactions and Biomedical Applications of Dioctyl Fumarate Derived Compounds

In Vitro Cytotoxicity and Biocompatibility Studies

Evaluations of materials containing dioctyl fumarate (B1241708) have included assessments of their interactions with various cell types in vitro to determine their suitability for biomedical applications. These studies are crucial for understanding how cells respond to the presence of these materials.

Studies on copolymers of dioctyl fumarate and N-isopropylacrylamide (NIPAM) designed as scaffolds for bone tissue regeneration have shown no evidence of cytotoxicity when evaluated in an in vitro system. researchgate.netresearchgate.netunlp.edu.ar Similarly, scaffolds based on fumaric/N,N-diisopropylacrylamide copolymers also demonstrated no cytotoxicity towards murine macrophage RAW 264.7 cells. researchgate.net Blends of polydiisopropyl fumarate (PDIPF) and polycaprolactone (B3415563) (PCL), compatibilized by ultrasound, also showed no cytotoxic effects. unlp.edu.ar

Assessment of Cell Adhesion and Proliferation on this compound-Based Biomaterials

The ability of cells to adhere to and proliferate on biomaterials is a key indicator of their biocompatibility and potential for tissue engineering applications. Studies have investigated these properties for materials incorporating this compound.

Research on scaffolds made from copolymers of this compound and N-isopropylacrylamide suggests that biological properties are influenced by the material's composition and morphology. Cells were found to adhere and proliferate better on biomaterials with a higher this compound content and a fibrous morphology. researchgate.netunlp.edu.arresearchgate.net This indicates that the presence and presentation of the this compound component can enhance cellular interactions.

Polymeric scaffolds based on this compound-N-isopropylacrylamide copolymers have been shown to support the adhesion and proliferation of bone marrow progenitor cells (BMPC). researchgate.netunlp.edu.arresearchgate.net Another study using this compound-N-isopropylacrylamide copolymers also noted that cell viability and osteoblastic cell differentiation were regulated by the copolymer composition and its lower critical solution temperature (LCST). tandfonline.comtandfonline.com Nanostructured biomaterials derived from diisopropyl fumarate-vinyl acetate (B1210297) copolymer have also allowed the adhesion and proliferation of bone marrow progenitor cells and chondrocyte cells without an inflammatory response in vitro. unlp.edu.ar

Evaluation of Specific Cell Line Responses (e.g., Spermatogonial Stem Cells, Leydig Cells, Sertoli Cells)

While general cytotoxicity and biocompatibility with cell types like bone marrow progenitor cells have been studied, specific investigations into the responses of spermatogonial stem cells, Leydig cells, or Sertoli cells to this compound were not prominently featured in the provided search results. One source mentioned a repeated dose animal study on fumaric acid derivatives that reported gonadotropic and estrogenic activity, along with progressive testicular atrophy, but this was not specifically linked to this compound or in vitro studies on these particular cell lines. cir-safety.org

Investigations into Endocrine Disrupting Potentials

This compound and its isomers have been investigated for their potential to interfere with endocrine signaling pathways. This has been particularly relevant in the context of identifying endocrine-disrupting chemicals (EDCs) in consumer products.

Studies evaluating bottled water products have identified dioctyl maleate (B1232345)/fumarate isomers as potential candidates for observed endocrine-disrupting activity. camelotwater.complos.orgnih.govnih.govosmiowater.co.ukfoodpackagingforum.orgsciencebase.com Di(2-ethylhexyl) fumarate (DEHF), an isomer of this compound, was consistently correlated with antagonistic activity in these investigations. plos.orgnih.govnih.govsciencebase.com Dioctyl fumarates and maleates have been noted as compounds that have been previously overlooked in scientific and regulatory contexts despite their presence in widely consumed foodstuffs. plos.orgnih.govosmiowater.co.ukfoodpackagingforum.org

Estrogenic and Androgenic Receptor Modulation Assays

Reporter gene assays are commonly used to assess the ability of chemicals to modulate the activity of hormone receptors. These assays have been applied to evaluate the potential estrogenic and androgenic activity of substances found in bottled water, including this compound isomers.

In studies examining bottled water, significant antiestrogenic activity was detected in a majority of products, and a substantial number also showed antiandrogenic activity, inhibiting the androgen receptor. plos.orgnih.govnih.govosmiowater.co.ukfoodpackagingforum.org Di(2-ethylhexyl) fumarate (DEHF) was identified and confirmed to have biological activity in these assays. plos.orgnih.govnih.gov However, DEHF was found to be only weakly antiestrogenic and notably inactive at the androgen receptor, suggesting the presence of additional, unidentified EDCs contributing to the observed antiandrogenic effects. plos.orgnih.govnih.govosmiowater.co.ukfoodpackagingforum.orgsciencebase.com

Identification of Steroid Receptor Antagonists

The identification of compounds that can act as antagonists to steroid receptors is a key aspect of endocrine disruption research. This compound isomers have been implicated in this regard.

Structural elucidation and chemical analysis in studies investigating endocrine activity in bottled water pointed towards dioctyl maleate/fumarate isomers as promising candidates for steroid receptor antagonists. plos.orgnih.govnih.gov Di(2-ethylhexyl) fumarate (DEHF) was confirmed as a putative steroid receptor antagonist. plos.orgnih.govnih.govosmiowater.co.uksciencebase.com The structural similarity of maleates to phthalate (B1215562) plasticizers, which are known anti-androgens, supports the hypothesis that maleate-fumarate dioctyl esters may represent a new group of steroid receptor antagonists. camelotwater.com

Structure-Activity Relationships in Biological Systems

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for predicting its effects and designing safer or more effective materials.

While not extensively detailed in the provided results specifically for this compound's biological interactions, the studies on endocrine disruption highlight that different isomers of this compound and maleate exhibit varying degrees of antiestrogenic and antiandrogenic activity. camelotwater.complos.orgnih.govnih.govosmiowater.co.ukfoodpackagingforum.org This implicitly demonstrates a structure-activity relationship, where subtle differences in molecular arrangement (cis vs. trans isomerism in maleates vs. fumarates) and the nature of the ester groups can influence their interaction with hormone receptors.

Biomedical Engineering Applications

This compound (DOF)-derived polymers and copolymers have garnered interest in biomedical engineering due to their tunable properties, including thermal stability, solubility, and mechanical strength unlp.edu.arunlp.edu.ar. These characteristics make them competitive with other polymers used in biomedical applications, such as poly(methacrylic esters) unlp.edu.ar. Research highlights their potential in areas like tissue engineering scaffolds, transdermal drug delivery systems, and polymeric nanocarriers unlp.edu.arunlp.edu.ar.

Scaffolds for Tissue Engineering (e.g., Bone and Osteochondrogenic Tissue)

Polymeric scaffolds play a crucial role in tissue engineering by providing a structural framework that supports cell attachment, proliferation, and differentiation, mimicking the native extracellular matrix researchgate.netutoronto.ca. This compound-derived copolymers have been explored for their potential in regenerating bone and osteochondrogenic tissue unlp.edu.arunlp.edu.arresearchgate.net.

Studies have investigated copolymers of this compound and N-isopropylacrylamide (NIPAM) for bone tissue regeneration. These copolymers were synthesized and characterized, and scaffolds were prepared using techniques like casting and electrospinning researchgate.netconicet.gov.ar. The resulting biomaterials exhibited specific chemical and topographic surface properties researchgate.netconicet.gov.ar. In vitro studies using murine macrophage RAW 264.7 cells showed no cytotoxicity of these materials researchgate.netconicet.gov.ar. Furthermore, these scaffolds were found to support the adhesion and proliferation of bone marrow progenitor cells (BMPC), with higher DOF content and fibrous morphology promoting better cell attachment and growth researchgate.netconicet.gov.ar. The scaffolds also supported osteoblastic cell differentiation, with the cast-prepared biomaterial having higher DOF content showing a greater extent of differentiation researchgate.netconicet.gov.ar. These findings suggest that biomaterials based on this compound-N-isopropylacrylamide copolymers could be valuable in bone tissue engineering researchgate.netconicet.gov.ar.

Another fumarate-based polymer, poly(propylene fumarate) (PPF), a linear and unsaturated copolyester derived from fumaric acid, has been extensively studied for bone tissue engineering applications mdpi.commdpi.com. PPF's appeal lies in its tailorable mechanical performance, adjustable biodegradability, and good biocompatibility mdpi.com. PPF-based scaffolds can be fabricated with porous structures and pore sizes suitable for bone tissue engineering, facilitating cell infiltration, nutrient transport, and vascularization mdpi.com. The mechanical properties of PPF are influenced by its molecular weight and the degree of crosslinking mdpi.com. PPF is often combined with ceramic particles like hydroxyapatite (B223615) (HA) to create composites with enhanced mechanical and osteoinductive properties, making them potentially useful as bone substitute materials mdpi.comresearchgate.net.

Table 1 provides an overview of some polymers used in scaffolds for bone tissue engineering, including fumarate-based polymers.

Polymer TypeApplication AreaKey Properties
This compound-NIPAM CopolymersBone Tissue EngineeringTunable surface properties, support cell adhesion and proliferation, support osteoblastic differentiation, non-cytotoxic. researchgate.netconicet.gov.ar
Poly(propylene fumarate) (PPF)Bone Tissue EngineeringTailorable mechanical properties, adjustable biodegradability, biocompatibility, injectable, crosslinkable. mdpi.commdpi.com
Poly(diisopropyl fumarate) (PDIPF)Bone Tissue EngineeringBiodegradable by cellular mechanisms, support osteoblastic growth, non-cytotoxic. researchgate.netresearchgate.net
Poly(dicyclohexyl fumarate) (PDCF)Bone Tissue EngineeringBiodegradable by cellular mechanisms, support osteoblastic growth, non-cytotoxic. researchgate.net

Transdermal Drug Delivery Systems

Transdermal drug delivery systems (TDDS) offer a non-invasive route for administering drugs, avoiding issues associated with oral administration like first-pass metabolism and degradation in the gastrointestinal tract conicet.gov.arnih.govijpsjournal.com. Polymers form the backbone of these systems, controlling the release of the medication nih.gov. This compound-derived copolymers have been investigated for their potential as membrane materials in TDDS unlp.edu.arconicet.gov.ar.

Research has focused on the development of a novel TDDS for risedronate, a bisphosphonate used for osteoporosis treatment, utilizing a vinyl acetate-dioctyl fumarate copolymer (poly(VA-co-DOF)) conicet.gov.arnih.govresearchgate.net. Membranes containing risedronate were prepared, exhibiting good transparency and homogeneous drug distribution conicet.gov.arnih.gov. Analysis using FTIR spectroscopy and differential scanning calorimetry (DSC) indicated no significant drug-polymer interactions, with risedronate primarily exerting a plasticizing effect on the copolymer structure conicet.gov.arnih.gov. The drug release kinetics from these membranes were analyzed, fitting the Ritger-Peppas model conicet.gov.arnih.gov. The diffusion coefficient values suggested a complex transport mechanism influenced by the mobility of the polymer chains conicet.gov.arnih.gov. These results indicate that this fumaric copolymer-based system holds promise for transdermal drug delivery conicet.gov.arnih.gov.

Table 2 summarizes key findings from the study on the risedronate TDDS.

FeatureObservation/Result
Copolymer UsedVinyl acetate-dioctyl fumarate copolymer (poly(VA-co-DOF)) conicet.gov.arnih.gov
Encapsulated DrugRisedronate (RI) conicet.gov.arnih.gov
Membrane AppearanceGood transparency, homogeneous drug distribution conicet.gov.arnih.gov
Drug-Polymer InteractionNo significant interaction, plasticizing effect observed conicet.gov.arnih.gov
Drug Release Kinetics ModelRitger-Peppas model conicet.gov.arnih.gov
Diffusion Coefficient (n)1.37 (6% RI), 1.05 (12% RI) conicet.gov.arnih.gov
Transport MechanismSuper case transport II, complex, regulated by polymer chain mobility conicet.gov.arnih.gov

Polymeric Nanocarriers for Drug Encapsulation and Controlled Release

Polymeric nanocarriers, such as nanoparticles and polymersomes, are being increasingly explored for their ability to encapsulate drugs, enhance their solubility and stability, and provide controlled and targeted delivery mdpi.comencyclopedia.pubmdpi.comresearchgate.net. Their small size allows for extended circulation and improved drug loading mdpi.com. Synthetic polymers are particularly useful as nanocarriers due to the ability to tailor their structure and properties for controlled drug release encyclopedia.pub.

Fumaric copolymers have been investigated for the development of polymeric nanocarriers. For instance, polymersomes have been developed from a new triblock amphiphilic copolymer containing polyethylene (B3416737) glycol (PEG) as a hydrophilic block and a statistical copolymer of vinyl benzoate (B1203000) (VBz) and diisopropyl fumarate (DIPF) as a hydrophobic block researchgate.net. These polymersomes were designed for encapsulating drugs like risedronate researchgate.net. Using the solvent injection method, vesicles with an approximate size of 54 nm were obtained researchgate.net. Compared to vesicles from a copolymer without DIPF, these nanoparticles were smaller and had a narrower size distribution researchgate.net. Risedronate-loaded polymersomes showed similar size to empty ones and demonstrated sustained release of risedronate for up to 10 days researchgate.net. In vitro studies indicated that neither empty nor risedronate-loaded nanoparticles affected the proliferation or viability of murine monocyte-macrophage RAW264.7 cells at tested concentrations researchgate.net.

Polymeric nanocarriers offer advantages such as good drug loading capacities, biodegradability, and stimuli-responsive control mdpi.com. The ability to modify the polymer structure allows for tuning the extent and level of drug release . Surface functionalization of nanocarriers with ligands can also enable specific targeting .

V. Sustainability and Green Chemistry Aspects in Dioctyl Fumarate Research

Development of Eco-Friendly Synthesis Routes for Dioctyl Fumarate (B1241708) Precursors

Traditionally, fumaric acid, a key precursor for dioctyl fumarate, has been produced through petrochemical routes, primarily via the isomerization of maleic acid, which is obtained from maleic anhydride (B1165640). mdpi.commdpi.com This process relies on non-renewable fossil resources. mdpi.commdpi.com The drive towards sustainability has spurred research into developing eco-friendly synthesis routes for fumaric acid, focusing on renewable resources. mdpi.commdpi.comcoherentmarketinsights.com

Biotechnological Production of Fumaric Acid from Renewable Resources

Biotechnological production of fumaric acid through fermentation using microorganisms is a promising sustainable alternative to petrochemical synthesis. mdpi.comcoherentmarketinsights.comnih.gov This method utilizes renewable resources such as sugars and starches as feedstocks. coherentmarketinsights.comnih.gov Microorganisms, particularly those from the Rhizopus genus, are commonly used in this process. mdpi.comcoherentmarketinsights.comnih.govajol.info

Biotechnological production offers several advantages, including the potential to reduce the reliance on toxic chemicals, lower energy consumption, and utilize sustainable raw materials. coherentmarketinsights.com Furthermore, the fermentation process can involve carbon dioxide fixation, enhancing its sustainability. nih.govresearchgate.net

Research efforts are focused on improving the efficiency and yield of biotechnological fumaric acid production. This includes optimizing fermentation conditions such as aeration rate, initial pH, temperature, and substrate concentration. mdpi.com Genetic modification strategies are also being explored to enhance fumaric acid accumulation in microbial strains. inrs.ca For instance, studies have investigated recombinant strains of Rhizopus oryzae, Escherichia coli, Saccharomyces cerevisiae, and Torulopsis glabrata for improved fumaric acid production. inrs.ca

Recent advancements in artificial photosynthesis technology have also shown potential for the sustainable production of fumaric acid using carbon dioxide, renewable resources, and biomass-derived compounds. rinnovabili.netazom.comasiaresearchnews.com Researchers have developed systems that utilize solar energy to synthesize fumaric acid from compounds like bicarbonate and pyruvic acid, with improved yields compared to traditional methods. rinnovabili.netazom.comasiaresearchnews.com

While biotechnological processes offer a greener route, the concentrations of fumaric acid achieved can sometimes be lower than those from chemical processes, and the cost associated with bioproduction necessitates higher yields for economic feasibility. inrs.ca Therefore, research also focuses on developing efficient downstream techniques for the recovery and purification of fumaric acid from fermentation broths. nih.gov

Design Principles for Sustainable Plasticizers and Polymer Additives

The design of sustainable plasticizers and polymer additives, including this compound and its derivatives, is guided by the principles of green chemistry and the concept of a circular economy. mdpi.comresearchgate.netmdpi.comumn.eduinspenet.comdatabridgemarketresearch.comecostandard.org These principles emphasize reducing or eliminating the use or generation of hazardous substances throughout the entire lifecycle of a product, from design and production to end-of-life. mdpi.comresearchgate.netecostandard.org

Key design principles for sustainable plasticizers and polymer additives include:

Using renewable feedstocks: Prioritizing the use of raw materials derived from renewable resources rather than petroleum-based sources. mdpi.commdpi.cominspenet.com

Designing for reduced toxicity: Developing compounds that have minimal intrinsic toxicity to human health and the environment. mdpi.comresearchgate.netmdpi.comumn.edu

Enhancing biodegradability: Designing additives that can biodegrade under specific environmental conditions, reducing their persistence and potential for accumulation. mdpi.comresearchgate.netmdpi.cominspenet.com

Minimizing migration and leaching: Developing additives that are less prone to migrating out of the polymer matrix, thus reducing exposure and environmental release. mdpi.comresearchgate.net

Optimizing synthesis processes: Applying green chemistry principles to the synthesis itself, such as using safer solvents, reducing waste, and improving atom economy. mdpi.comresearchgate.netmdpi.com

Designing for circularity: Considering the end-of-life of the polymer and additive, promoting recyclability, reuse, and other circular economy strategies. umn.eduinspenet.comdatabridgemarketresearch.comecostandard.org

The development of bio-based polymers and sustainable additives is a key aspect of enhancing polymer sustainability. mdpi.cominspenet.com Researchers are exploring alternatives to conventional additives, including those derived from vegetable oils, fatty acids, and lignocellulosic biomass. inspenet.comunibo.it The aim is to develop additives that can improve the properties of polymers while having a reduced environmental impact. inspenet.comdatabridgemarketresearch.com

For this compound, as a widely used plasticizer, its recognized safety profile, characterized by low toxicity and minimal environmental impact, aligns with the trend towards sustainable materials. factmr.comeinpresswire.comdataintelo.com The increasing demand for non-phthalate plasticizers due to environmental regulations further drives the adoption of alternatives like this compound in eco-friendly formulations. openpr.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.